molecular formula C46H80O3 B092303 Cholesteryl oleyl carbonate CAS No. 17110-51-9

Cholesteryl oleyl carbonate

Cat. No.: B092303
CAS No.: 17110-51-9
M. Wt: 681.1 g/mol
InChI Key: XMPIMLRYNVGZIA-SOSAESCXSA-N
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Description

Cholesteryl oleyl carbonate(COC) is a carbonate ester of cholesterol and oleyl alcohol with carbonic acid that is used as a liquid crystal(LC) molecule. It has is a crystalline material with a helical structure.

Scientific Research Applications

  • Physical Properties and Applications : COC, an organic chemical forming cholesteric liquid crystals, exhibits important physical parameters like adiabatic compressibility, specific acoustic impedance, and relaxation time, making it useful in thermochromic liquid crystals and other applications (Singh & Sharma, 2013).

  • Preparation for Thermal Radiography : High-purity COC is prepared for thermal radiography applications, demonstrating its utility in specialized imaging techniques (Elser, Pohlmann & Boyd, 1976).

  • Dielectric Permittivity Analysis : Dielectric spectroscopy has been used to study phase detection in COC over a broad temperature range, highlighting its potential in phase transition detection and related applications (Pawlus, Zasada & Rzoska, 2002).

  • Phase Behavior and Molecular Motions : Investigations into the phase behavior and temperature-dependent molecular motions of COC have provided insights into its unique properties compared to other cholesteryl esters and ethers (Croll, Sripada & Hamilton, 1987).

  • Volumetric Behaviors in Phase Transitions : COC's volumetric behaviors during smectic-cholesteric and cholesteric-isotropic transitions have been studied, contributing to our understanding of its phase transition properties (Nakahara, Yoshimura & Ōsugi, 1981).

  • Thermo-Responsive Drug Delivery System : COC has been embedded in cellulose nitrate membranes to develop a thermally responsive drug delivery system, demonstrating its application in controlled drug release (Lin, Chen & Lin, 1996).

  • Biocompatibility with Human Blood : The inclusion of COC in composite membranes has shown improved biocompatibility with human blood, indicating its potential use in biomedical applications (Shih et al., 2006).

  • Non-Newtonian Viscosity and Electrical Conductivity : The non-Newtonian viscosity and electrical conductivity of COC have been studied, revealing its unique flow and electrical properties, useful in various technological applications (Yamada & Fukada, 1973).

Mechanism of Action

Target of Action

Cholesterol Oleyl Carbonate, also known as Cholesteryl Oleyl Carbonate (COC), is a carbonate ester of cholesterol and oleyl alcohol with carbonic acid . It primarily targets the formation of cholesteric liquid crystals with a helical structure .

Mode of Action

COC interacts with its targets by forming cholesteric liquid crystals. These crystals have a helical structure, which is a unique characteristic of this compound . The interaction results in changes in the physical properties of the materials it is incorporated into, such as liquid crystal displays .

Biochemical Pathways

It’s known that cholesterol, a component of coc, plays a crucial role in various biochemical pathways, including the synthesis of steroid hormones, bile acids, and vitamin d .

Pharmacokinetics

Given its use in liquid crystal displays and cosmetic preparations , it’s likely that its bioavailability is primarily determined by its physical rather than biochemical properties.

Result of Action

The primary result of COC’s action is the formation of cholesteric liquid crystals with a helical structure . This property is exploited in various applications, including liquid crystal displays and thermochromic liquid crystals .

Action Environment

The action, efficacy, and stability of COC can be influenced by environmental factors such as temperature. For instance, COC is a soft crystalline material with a melting point around 20°C . Therefore, its properties and behavior can change significantly above this temperature.

Future Directions

COC is a popular compound for use in the fabrication of tunable filters, phase shifters, reflect-arrays, and microcapsules due to its good tunability with microwave frequencies . Its applications in display technology and other areas are expected to continue to be explored .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Cholesteryl oleyl carbonate can be achieved through a simple esterification reaction between cholesteryl chloride and oleyl alcohol.", "Starting Materials": [ "Cholesteryl chloride", "Oleyl alcohol", "Dichloromethane", "Triethylamine", "Anhydrous sodium sulfate", "Methanol" ], "Reaction": [ "Dissolve cholesteryl chloride in dichloromethane", "Add triethylamine to the solution to neutralize the hydrogen chloride formed", "Add oleyl alcohol to the solution and stir at room temperature for several hours", "Filter the solution to remove triethylamine hydrochloride", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Evaporate the solvent to obtain the crude product", "Purify the crude product by recrystallization from methanol" ] }

CAS No.

17110-51-9

Molecular Formula

C46H80O3

Molecular Weight

681.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(E)-octadec-9-enyl] carbonate

InChI

InChI=1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/b15-14+/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1

InChI Key

XMPIMLRYNVGZIA-SOSAESCXSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

17110-51-9

physical_description

Solid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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